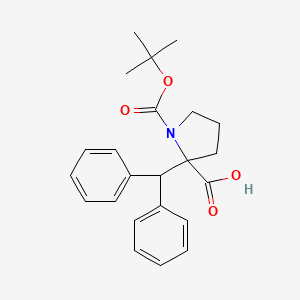

1-Boc-2-(Diphenylmethyl)-2-pyrrolidincarbonsäure

Übersicht

Beschreibung

“1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C23H27NO4 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. This compound is often used as a building block in organic synthesis .

Synthesis Analysis

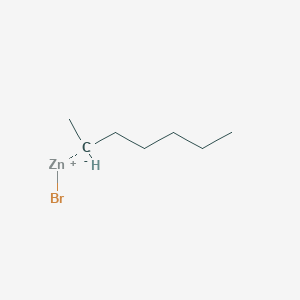

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .

Molecular Structure Analysis

The molecular structure of “1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” is characterized by a pyrrolidine ring substituted with a diphenylmethyl group and a Boc-protected carboxylic acid group .

Chemical Reactions Analysis

In terms of chemical reactions, this compound can undergo various transformations. For instance, it can participate in catalytic protodeboronation of pinacol boronic esters, a valuable but not well-known transformation .

Wissenschaftliche Forschungsanwendungen

Katalytische Protodeboronierung

1-Boc-2-(Diphenylmethyl)-2-pyrrolidincarbonsäure: wird bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet. Dieser Prozess ist entscheidend für die formale anti-Markovnikov-Hydromethylierung von Alkenen, eine wertvolle Transformation in der organischen Synthese .

Pharmazeutisches Zwischenprodukt

Die Verbindung dient als pharmazeutisches Zwischenprodukt, insbesondere bei der Synthese verschiedener Boronsäureester. Diese Ester sind für zahlreiche chemische Transformationen unerlässlich, einschließlich der Suzuki-Miyaura-Kupplung, einer wichtigen Reaktion bei der Herstellung komplexer organischer Verbindungen .

BOC-Schutz

Es wird für den BOC-Schutz von aliphatischen und aromatischen Aminen, Aminosäuren und Aminoalkoholen verwendet. Der BOC-Schutz ist eine Methode, die zum Schutz empfindlicher Aminogruppen während der Peptidsynthese verwendet wird, die dann unter milden sauren Bedingungen entfernt wird .

Wirkmechanismus

Target of Action

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid, also known as Boc-alpha-(diphenylmethyl)-DL-Pro-OH, is a complex organic compound that plays a significant role in organic synthesis

Mode of Action

The compound’s mode of action involves its interaction with other organic compounds in a process called protodeboronation . Protodeboronation is a radical approach that involves the removal of boron from boronic esters . This process is crucial in the formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This process is a significant biochemical pathway that allows the boron moiety to be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s worth noting that the compound’s stability is a crucial factor in its bioavailability . The compound is usually bench stable, easy to purify, and often commercially available .

Result of Action

The result of the compound’s action is the creation of new organic compounds through the process of protodeboronation . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Action Environment

The action of 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid can be influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and, consequently, its efficacy .

Zukünftige Richtungen

The future directions in the research and application of “1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” and similar compounds could involve further development of their synthesis methods, exploration of their potential applications in various fields, and a deeper understanding of their chemical properties and mechanisms of action .

Eigenschaften

IUPAC Name |

2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBYLACKGJPIPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407775 | |

| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

351002-64-7 | |

| Record name | 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

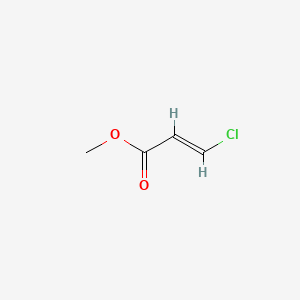

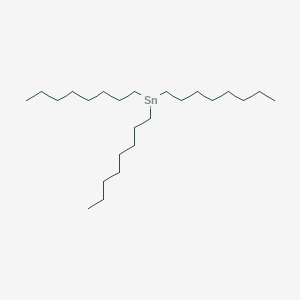

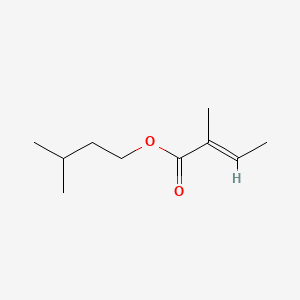

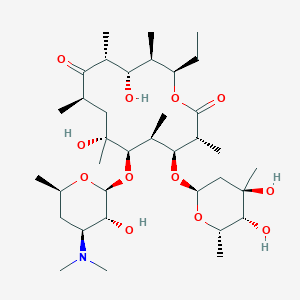

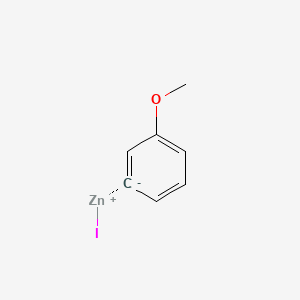

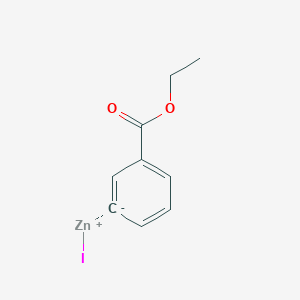

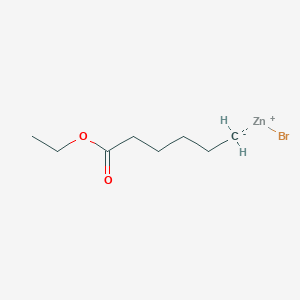

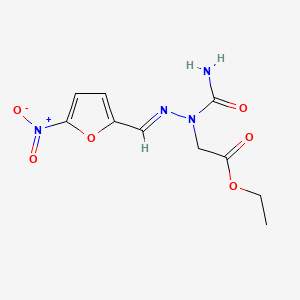

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.